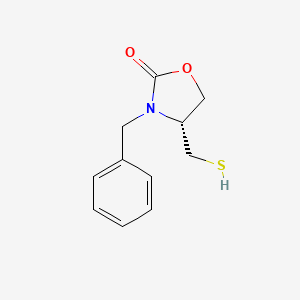

(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one

Description

(4R)-3-Benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a benzyl group at the 3-position and a sulfanylmethyl (mercaptomethyl) substituent at the 4-position of the heterocyclic ring. Oxazolidinones are five-membered heterocycles containing both oxygen and nitrogen atoms, widely utilized in asymmetric synthesis as chiral auxiliaries and in medicinal chemistry as bioactive scaffolds . Its synthesis often involves Lewis acid-mediated reactions or stereoselective cyclization strategies .

Properties

CAS No. |

646030-84-4 |

|---|---|

Molecular Formula |

C11H13NO2S |

Molecular Weight |

223.29 g/mol |

IUPAC Name |

(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2S/c13-11-12(10(8-15)7-14-11)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2/t10-/m1/s1 |

InChI Key |

NYBMMBSSEBPTAT-SNVBAGLBSA-N |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)CC2=CC=CC=C2)CS |

Canonical SMILES |

C1C(N(C(=O)O1)CC2=CC=CC=C2)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One possible route could be the reaction of an amino alcohol with a benzyl halide, followed by cyclization with a thiol-containing reagent under basic conditions. The reaction conditions might include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amino alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include:

- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

- Reducing agents: Lithium aluminum hydride, sodium borohydride.

- Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group would yield sulfoxides or sulfones, while reduction of the oxazolidinone ring would yield amino alcohols.

Scientific Research Applications

Biological Activities

The biological activities of (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one have been investigated in several studies:

- Antimicrobial Activity : Oxazolidinones are known for their antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for antibiotic development .

- Anticancer Properties : Research indicates that oxazolidinones can exhibit anticancer activities. Studies have reported the effectiveness of similar compounds in inhibiting tumor growth and inducing apoptosis in cancer cells .

- Antiviral Effects : Some derivatives of oxazolidinones have demonstrated antiviral activity against specific viral infections, suggesting potential applications in antiviral drug development .

Therapeutic Applications

The therapeutic applications of (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one include:

- Antibiotic Development : Given its antimicrobial properties, this compound can be explored for the development of new antibiotics, particularly against resistant bacterial strains.

- Cancer Treatment : The compound's potential anticancer effects warrant further investigation for use in cancer therapies, especially in combination with existing treatments to enhance efficacy.

- Antiviral Agents : Its antiviral properties may lead to the formulation of new antiviral medications targeting specific viruses.

Case Studies

Several case studies highlight the applications and effectiveness of oxazolidinone derivatives:

- A study by Gayathri et al. (2006) demonstrated the antimicrobial properties of sulfonamide derivatives containing oxazolidinone structures against various pathogens .

- Research conducted by Bouasla et al. (2010) explored the activity of acylsulfonamide bis-oxazolidinones against Toxoplasma gondii, showing promising results in vitro .

Mechanism of Action

The mechanism of action of (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the oxazolidinone ring and the sulfanylmethyl group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Oxazolidinones exhibit diverse reactivity and applications depending on their substituents and stereochemistry. Below is a detailed comparison of (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one with structurally related compounds.

Substituent Effects on Reactivity and Conformation

Benzyl vs. Non-Benzyl Substituents: The 3-benzyl group in the target compound enhances steric bulk, favoring facial selectivity in asymmetric reactions, as seen in Evans Syn-Aldol reactions . Comparatively, 4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one (CAS: 155399-10-3) employs a pentenoyl group at the 3-position, which improves electrophilicity for conjugate additions .

Sulfanylmethyl vs. Sulfinyl or Alkyl Groups :

- The sulfanylmethyl (-CH₂SH) group provides nucleophilic reactivity due to the thiol moiety, enabling disulfide bond formation or metal coordination. In contrast, (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one () contains a sulfinyl (-SO-) group, which increases polarity and alters hydrogen-bond acceptor properties .

- Methyl or ethyl substituents (e.g., (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, ) reduce steric hindrance, favoring ring-opening reactions over cycloadditions .

Structural and Electronic Comparisons

Crystallographic Data

- Conformation: The oxazolidinone ring in (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one adopts an envelope conformation with a dihedral angle of 56.40° between the phenyl group and the ring plane . The sulfanylmethyl group in the target compound likely induces similar distortion, affecting reactivity.

- Hydrogen Bonding: Compounds like (4R)-4-[4-(aminomethyl)benzyl]-1,3-oxazolidin-2-one () exhibit enhanced hydrogen-bond donor capacity compared to the thiol-containing target compound, which may form weaker S–H···O interactions .

Biological Activity

(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one is a compound that belongs to the oxazolidinone class, which has garnered attention due to its diverse biological activities. Oxazolidinones are known for their pharmaceutical applications, particularly as antibiotics and in the treatment of various diseases. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one is . The compound features an oxazolidinone ring structure, which is critical for its biological activity. The presence of a sulfanylmethyl group enhances its interaction with biological targets.

The biological activity of (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one can be attributed to several mechanisms:

- Antibacterial Activity : Oxazolidinones are primarily recognized for their antibacterial properties. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

- Antitumor Effects : Some studies suggest that oxazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Antibacterial Efficacy

In a study conducted by Gayathri et al., various oxazolidinone derivatives were tested against resistant strains of Staphylococcus aureus. The results indicated that (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics like linezolid .

Case Study: Antitumor Activity

Research published in Molecular Pharmacology described the synthesis of oxazolidinone derivatives and their evaluation against multiple cancer cell lines. The study found that (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one induced apoptosis in human breast cancer cells through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.